molecular formula C8H16ClNO B1431548 6-Oxa-9-azaspiro[4.5]decane hydrochloride CAS No. 1321518-38-0

6-Oxa-9-azaspiro[4.5]decane hydrochloride

Cat. No. B1431548
M. Wt: 177.67 g/mol
InChI Key: DLANBMNXKUHFJO-UHFFFAOYSA-N
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Description

“6-Oxa-9-azaspiro[4.5]decane hydrochloride” is a chemical compound with the CAS Number: 1321518-38-0 . It has a molecular weight of 177.67 and its molecular formula is C8H15NO.ClH .


Synthesis Analysis

While specific synthesis methods for “6-Oxa-9-azaspiro[4.5]decane hydrochloride” were not found in the search results, it’s worth noting that asymmetric synthesis strategies using a 6-azaspiro[4.5]decane skeleton as the key intermediate have been reported . These strategies have been used in the synthesis of structurally related marine alkaloids .


Molecular Structure Analysis

The InChI code for “6-Oxa-9-azaspiro[4.5]decane hydrochloride” is 1S/C8H15NO.ClH/c1-2-4-8(3-1)7-9-5-6-10-8;/h9H,1-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“6-Oxa-9-azaspiro[4.5]decane hydrochloride” is a solid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthetic Strategies and Structural Insights

  • Synthetic Approaches to Spiroaminals : Compounds like 6-Oxa-9-azaspiro[4.5]decane are part of a broader family of spiroaminals, which are cores of natural and synthetic products with significant biological activities. The synthesis of these compounds presents a chemical challenge, encouraging the development of novel synthetic strategies to access their complex structures (Sinibaldi & Canet, 2008).

  • Crystal Structure Analysis : Research on derivatives of the 6-Oxa-9-azaspiro[4.5]decane framework has led to the elucidation of crystal structures, providing insights into the molecular conformations and stereochemistry essential for the design of biologically active molecules (W. Wen, 2002).

Biologically Active Compounds Synthesis

  • Drug Discovery Modules : The synthesis of novel thia/oxa-azaspirocycles, including 6-Oxa-9-azaspiro[4.5]decane derivatives, has been explored for creating multifunctional modules in drug discovery. These compounds are designed to serve as versatile scaffolds for the development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

  • Antitumor Activity : A series of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, structurally related to 6-Oxa-9-azaspiro[4.5]decane, have been synthesized and evaluated for their antitumor activity. Some of these compounds showed potent activity against various human cancer cell lines, highlighting their potential as anticancer agents (Yang et al., 2019).

  • Enantioselective Microbial Reduction : Research into the enantioselective microbial reduction of compounds containing the 6-Oxa-9-azaspiro[4.5]decane scaffold has provided valuable insights into the synthesis of enantiomerically pure substances, which are crucial for the development of chiral drugs (Patel et al., 2005).

properties

IUPAC Name

6-oxa-9-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-4-8(3-1)7-9-5-6-10-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLANBMNXKUHFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-9-azaspiro[4.5]decane hydrochloride

CAS RN

1321518-38-0
Record name 6-Oxa-9-azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1321518-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-oxa-9-azaspiro[4.5]decane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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